Bienvenue dans la boutique en ligne BenchChem!

rac Cinacalcet HCl

Calcimimetic Enantioselectivity Calcium-Sensing Receptor

rac Cinacalcet HCl (CAS 1025064-33-8) is the definitive racemic reference standard for chiral purity analysis of (R)-cinacalcet HCl API. It is mandated for HPLC system suitability and quantifying the inactive (S)-enantiomer, which is 75-fold less active. This specific CAS ensures regulatory compliance in ANDA submissions. Not for therapeutic use.

Molecular Formula C22H23ClF3N
Molecular Weight 393.87
CAS No. 1025064-33-8
Cat. No. B601907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Cinacalcet HCl
CAS1025064-33-8
Molecular FormulaC22H23ClF3N
Molecular Weight393.87
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
InChIInChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Cinacalcet HCl (1025064-33-8): Chemical Identity and Baseline for Procurement


rac Cinacalcet HCl (CAS 1025064-33-8) is the racemic mixture of the calcimimetic agent cinacalcet hydrochloride, comprising equal parts (R)- and (S)-enantiomers. Its molecular formula is C22H22F3N·HCl, with a molecular weight of 393.9 g/mol. The compound serves as a positive allosteric modulator of the calcium-sensing receptor (CaSR). [1] Unlike the marketed (R)-enantiomer form, the racemic mixture is not used as an active pharmaceutical ingredient (API) but is critical in pharmaceutical development as a reference standard, process impurity marker, and internal standard for quantitative bioanalysis. [2]

rac Cinacalcet HCl: Why In-Class Calcimimetics and Enantiopure Forms Are Not Interchangeable


Substitution with the enantiopure (R)-cinacalcet HCl API (CAS 364782-34-3) or alternative calcimimetics like etelcalcetide and evocalcet is not functionally equivalent and can invalidate analytical or research workflows. The racemic mixture possesses distinct chromatographic properties and biological activity profiles. Critically, the (S)-enantiomer present in rac Cinacalcet HCl is at least 75-fold less active at the CaSR [1], rendering the mixture unsuitable for direct pharmacological replacement. In regulated pharmaceutical settings, rac Cinacalcet HCl is mandated as an impurity standard or analytical reference material, where its specific stereochemical composition is required for system suitability and method validation. [2] The selection of this specific CAS entity is therefore driven by precise analytical or research requirements rather than therapeutic interchangeability.

rac Cinacalcet HCl: Head-to-Head Quantitative Differentiation Evidence


Enantiomeric Activity Differential: (R)-Cinacalcet vs. (S)-Enantiomer in CaSR Activation

The pharmacodynamic activity of cinacalcet is highly stereoselective. The (S)-enantiomer, which comprises 50% of rac Cinacalcet HCl, is at least 75-fold less active than the (R)-enantiomer in CaSR-mediated functional assays. [1] This quantitative difference establishes the racemate as a distinct chemical entity with substantially reduced potency per unit mass compared to the enantiopure (R)-cinacalcet.

Calcimimetic Enantioselectivity Calcium-Sensing Receptor PTH Secretion

PTH Suppression: Oral (R)-Cinacalcet HCl vs. Intravenous Etelcalcetide in Hemodialysis Patients

While rac Cinacalcet HCl is not a therapeutic agent, it serves as a critical reference for the active pharmaceutical ingredient (R)-cinacalcet. Comparative clinical data between oral (R)-cinacalcet and the alternative calcimimetic etelcalcetide provides essential context for therapeutic differentiation. In a randomized, multicenter clinical trial of 683 hemodialysis patients, etelcalcetide demonstrated superior PTH lowering compared to oral cinacalcet. [1] This highlights the distinct clinical profiles of calcimimetics and underscores the need for precise analytical standards like rac Cinacalcet HCl in comparative studies.

Secondary Hyperparathyroidism Calcimimetic PTH Hemodialysis

Gastrointestinal Adverse Events: (R)-Cinacalcet vs. Evocalcet in East Asian Hemodialysis Patients

Cinacalcet's clinical utility is limited by gastrointestinal (GI) adverse events, a factor that drives the development of alternative calcimimetics. A randomized, double-blind, international multicenter study directly comparing oral evocalcet to oral cinacalcet in 403 East Asian hemodialysis patients found that GI adverse events were significantly less frequent with evocalcet (33.5%) compared to cinacalcet (50.5%) (P = 0.001). [1]

Secondary Hyperparathyroidism Calcimimetic Gastrointestinal Tolerability Hemodialysis

Analytical Application: rac Cinacalcet HCl as an Internal Standard for Bioanalytical Quantification

rac Cinacalcet HCl, specifically in its deuterated form (rac Cinacalcet-d3), is directly employed as an internal standard (IS) in validated bioanalytical methods for quantifying cinacalcet in human plasma. A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method utilized racemic cinacalcet-d3 as the IS to achieve precise and accurate measurements of cinacalcet concentrations. [1] This specific application is not interchangeable with other calcimimetics or the enantiopure form.

Bioanalysis LC-MS/MS Internal Standard Method Validation

Stereoselective Calcimimetic Activity: Class-Level Evidence for Cinacalcet Enantiomers

The principle of stereoselective activity at the CaSR is a class-level characteristic of phenylalkylamine calcimimetics. Foundational research on NPS R-568, a structurally related phenylalkylamine, demonstrated that its (R)-enantiomer was 10- to 100-fold more potent than its (S)-enantiomer in increasing cytoplasmic Ca2+ in bovine parathyroid cells and inhibiting PTH secretion. [1] This class-level evidence strongly supports the interpretation that the reduced activity observed for the (S)-enantiomer of cinacalcet is a conserved pharmacological feature.

Calcimimetic Enantioselectivity Calcium-Sensing Receptor Allosteric Modulation

Regulatory Role as an Analytical Reference Standard in Pharmaceutical Development

rac Cinacalcet HCl is explicitly designated for use as an analytical reference standard for the development and validation of analytical methods, quality control (QC) applications, and during the commercial production of Cinacalcet. [1] This specific regulatory and quality-driven application is not fulfilled by the enantiopure (R)-cinacalcet API or alternative calcimimetics, which serve different purposes in the pharmaceutical lifecycle.

Analytical Method Validation Quality Control Reference Standard Impurity Profiling

rac Cinacalcet HCl: Targeted Research and Industrial Application Scenarios


Analytical Reference Standard for HPLC Method Development and Validation

rac Cinacalcet HCl is the definitive chemical reference standard for developing and validating high-performance liquid chromatography (HPLC) methods intended for cinacalcet drug product analysis. Its specific retention time and peak characteristics, distinct from the (R)-enantiomer, are used to establish system suitability, assess method specificity, and quantify related substances and impurities in API and finished dosage forms. [1]

Internal Standard for Bioanalytical Quantification via LC-MS/MS

The deuterated analog of rac Cinacalcet HCl, rac Cinacalcet-d3, is a validated internal standard for the precise quantification of cinacalcet in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [2] This application is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials, where accurate measurement of the active (R)-cinacalcet is required.

Impurity Marker and Reference in Chiral Purity Assessments

During the synthesis and quality control of enantiopure (R)-cinacalcet HCl, rac Cinacalcet HCl is used as a reference standard for the identification and quantification of the undesired (S)-enantiomer. [1] Its presence as a marker ensures that manufacturing processes meet chiral purity specifications, a critical regulatory requirement for the API.

Research Tool for Investigating Stereoselective Pharmacology

In academic and industrial research settings, rac Cinacalcet HCl serves as a tool to investigate the stereoselective nature of CaSR activation and downstream signaling pathways. By comparing its activity to that of the isolated enantiomers, researchers can quantify the contribution of each enantiomer to the overall pharmacodynamic and potential off-target effects of the racemic mixture. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac Cinacalcet HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.